6-chloro-N,2-di-3-pyridinyl-4-quinolinecarboxamide
Overview
Description
6-chloro-N,2-di-3-pyridinyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C20H13ClN4O and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0777887 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A study detailed the synthesis and crystallographic analysis of derivatives with strong diuretic properties, showcasing the compound's utility in developing new hypertension remedies. The research highlights polymorphic modifications and the structural organization within the crystal phase, indicating potential for tailored pharmaceutical formulation (Shishkina et al., 2018).
Anion Recognition and Binding
Research on dicationic pyridine-2,6-dicarboxamide receptors demonstrated their ability to strongly bind anions with selectivity for Cl(-) and to bind neutral urea and amide guests, suggesting applications in sensor technology and molecular recognition (Dorazco‐González et al., 2010).
Inhibitors for Disease-Related Targets
A novel series of 3-quinoline carboxamides was discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting their potential in cancer therapy. The study demonstrates the compound's efficacy in disease models, indicating a path towards therapeutic applications (Degorce et al., 2016).
Fluorescent Probes for DNA Detection
Another study synthesized novel benzimidazo[1,2-a]quinolines, demonstrating their potential as DNA-specific fluorescent probes. This research underscores the compound's utility in biochemistry and molecular biology for detecting and studying DNA (Perin et al., 2011).
Sustainable Chemical Synthesis
Research on the synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes presents an environmentally benign, sustainable, and practical approach. This study signifies the compound's role in green chemistry and sustainable synthesis processes (Mastalir et al., 2016).
Properties
IUPAC Name |
6-chloro-N,2-dipyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O/c21-14-5-6-18-16(9-14)17(20(26)24-15-4-2-8-23-12-15)10-19(25-18)13-3-1-7-22-11-13/h1-12H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMOBYFDJQOYGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.